molecular formula C12H26N4O4S2 B2642738 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine CAS No. 879054-97-4

4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine

Cat. No.: B2642738
CAS No.: 879054-97-4
M. Wt: 354.48
InChI Key: AQBMBCAWFOWDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as antihistamines, antipsychotics, and antidepressants .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can be determined experimentally .

Scientific Research Applications

Analytical Chemistry Applications

A method involving pre-column derivatization and high-performance liquid chromatography with fluorescence detection has been established for determining a non-peptide oxytocin receptor antagonist in human plasma. This method showcases the utility of sulfonyl piperazine derivatives in sensitive and selective analytical procedures (Kline, Kusma, & Matuszewski, 1999).

Medicinal Chemistry and Antiviral Research

In medicinal chemistry, substituted piperazines, including sulfonyl derivatives, are noted for their biological activity. Unsymmetrical bis-ureas incorporating N-methylpiperazine have been developed as potent anti-HIV agents. This demonstrates the compound's potential in creating therapeutics for viral infections (El‐Faham et al., 2008).

Enzyme Inhibition Studies

Research into the oxidative metabolism of a novel antidepressant, Lu AA21004, indicated that sulfonyl piperazines can be metabolized into various metabolites, implicating their potential role in drug metabolism studies (Hvenegaard et al., 2012).

Anticancer Research

Di- and trifunctional substituted 1,3-thiazoles, including those with a piperazine substituent, have shown anticancer activity across multiple cancer cell lines, highlighting the compound's utility in cancer research (Turov, 2020).

Antimicrobial Applications

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent antibacterial efficacies and biofilm inhibition activities, presenting an avenue for developing new antimicrobial agents (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some piperazine derivatives act on the central nervous system, while others have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some piperazine derivatives are known to be toxic and can cause skin and eye irritation .

Future Directions

The future directions for research on a compound depend on its potential applications. Piperazine derivatives are currently being studied for their potential use in treating various diseases, including cancer and neurological disorders .

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O4S2/c1-12-4-6-14(7-5-12)22(19,20)16-10-8-15(9-11-16)21(17,18)13(2)3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMBCAWFOWDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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